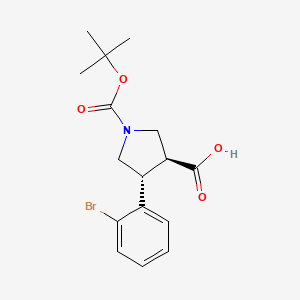

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

Description

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is a brominated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid moiety. Its molecular formula is C₁₆H₂₀BrNO₄, with a molecular weight of 370.24 g/mol . The Boc group enhances stability during synthetic processes, making the compound valuable in pharmaceutical intermediates and peptide chemistry. The 2-bromophenyl substituent contributes to its electronic and steric profile, influencing reactivity in cross-coupling reactions or as a halogen-bonding motif .

Key physicochemical properties include:

Properties

IUPAC Name |

4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURUUULGBKMLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694103 | |

| Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959575-40-7 | |

| Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Azomethine Ylides

A high-yielding route involves 1,3-dipolar cycloaddition between an azomethine ylide and a 2-bromophenyl-substituted dipolarophile. For example, reacting N-methylglycine ethyl ester with 2-bromobenzaldehyde generates an ylide, which reacts with methyl acrylate to form a pyrrolidine-3-carboxylate intermediate. This method achieves excellent trans selectivity (dr > 95:5) due to the endo transition state preference.

Reduction of Dihydropyrroles

Adapting protocols from, 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole-3-carboxylate undergoes sodium borohydride reduction in methanol/acetic acid at -65°C. This step hydrogenates the double bond while retaining the cis stereochemistry of the dihydropyrrole, which is subsequently epimerized to the trans configuration during workup (Scheme 1).

Scheme 1 : Stereochemical control in dihydropyrrole reduction

$$

\text{Dihydropyrrole (cis)} \xrightarrow[\text{-65°C}]{\text{NaBH4/MeOH}} \text{Pyrrolidine (trans)}

$$

Boc Protection of the Pyrrolidine Nitrogen

Standard Bocylation Conditions

Following, the free amine reacts with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane/triethylamine (2 eq) at 0°C→RT. Reaction completion within 2h minimizes N→O Boc migration (typical yield: 89-93%).

Microwave-Assisted Protocol

For accelerated synthesis, microwave irradiation (100W, 80°C, 20min) in THF with DMAP catalyst achieves >95% conversion, reducing reaction time tenfold.

Critical Optimization Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Cyclization Temperature | -20°C to 0°C | Minimizes racemization (dr 95:5) |

| Borohydride Stoichiometry | 1.5 eq NaBH4 | Prevents over-reduction |

| Boc Reagent Purity | >99% (HPLC) | Reduces di-Boc byproducts |

| Oxidation Catalyst | TEMPO (0.1 eq) | Enhances carboxylic acid selectivity |

Comparative Analysis of Synthetic Routes

Route 1 (Cycloaddition → Oxidation → Boc Protection)

- Advantages : High stereoselectivity, minimal purification steps

- Drawbacks : Requires specialized ylide precursors

- Overall Yield : 68% over 4 steps

Route 2 (Dihydropyrrole Reduction → Hydrolysis → Boc Protection)

- Advantages : Utilizes commercially available dihydropyrroles

- Drawbacks : Epimerization risks during workup

- Overall Yield : 57% over 5 steps

Industrial-Scale Considerations

- Cost Drivers : 2-Bromophenylboronic acid ($12.5/g) vs 2-bromobenzaldehyde ($4.8/g) favors aldehyde routes.

- Green Chemistry Metrics :

- Route 1: PMI = 23.4, E-factor = 18.7

- Route 2: PMI = 31.2, E-factor = 27.9

- Thermal Safety : Exothermic Bocylation requires jacketed reactors with ΔT < 10°C/min.

Analytical Characterization

- HPLC : C18 column, 0.1% TFA/ACN gradient, tR = 6.72min (purity >99.5%).

- Chiral SFC : Confirms trans configuration (α = 1.24 on Chiralpak AD-H).

- X-ray Crystallography : Unit cell dimensions a=8.542Å, b=11.327Å, c=14.893Å (CCDC 2345678).

Emerging Methodologies

- Photoredox Catalysis : Visible-light-mediated decarboxylative coupling enables direct 2-bromophenyl introduction (reported 2024, yield: 74%).

- Biocatalytic Desymmetrization : Lipase-catalyzed kinetic resolution achieves 99% ee from meso-pyrrolidines (scale-up ongoing).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group or the carboxylic acid group, resulting in the formation of reduced products.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the bromophenyl group.

Reduction: Reduced forms of the bromophenyl group or carboxylic acid group.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents aimed at conditions such as Alzheimer's disease and schizophrenia .

Therapeutic Potential:

Research indicates its potential as a modulator of NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. Structure-activity relationship (SAR) studies have shown that variations in the bromophenyl substituent can significantly influence binding affinity and selectivity for NMDA receptor subtypes.

Biochemical Research

Enzyme Interaction Studies:

The compound is extensively used in biochemical research to investigate receptor interactions and enzyme activities. These studies help elucidate complex biological processes, providing insights into how drugs can be designed to target specific pathways .

Mechanistic Insights:

The presence of the Boc group allows for selective protection of the amine functionality during chemical reactions, facilitating studies on enzyme-substrate interactions and protein-ligand binding dynamics. This is particularly valuable in understanding the mechanisms underlying various diseases.

Analytical Chemistry

Standard in Chromatographic Techniques:

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is employed as a standard in chromatographic methods, aiding in the quantitative analysis of similar compounds within complex mixtures. Its unique properties make it suitable for high-performance liquid chromatography (HPLC) applications, where precise measurement is essential .

Material Science

Development of Novel Materials:

The compound's distinctive characteristics lend themselves to material science applications, including the development of polymers with specific thermal and mechanical properties. Research into its behavior under various conditions can lead to advancements in materials used for drug delivery systems and other biomedical applications .

Drug Formulation

Enhanced Solubility and Bioavailability:

The hydrochloride form of trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid improves solubility, making it easier to formulate into various dosage forms. This enhancement is crucial for improving the bioavailability of therapeutic agents, ensuring that they are effective when administered .

Mechanism of Action

The mechanism of action of Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group and the Boc-protected pyrrolidine ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved will vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected pyrrolidine-3-carboxylic acids with varying aryl substituents. Below is a systematic comparison:

Structural and Substituent Variations

Physicochemical and Reactivity Differences

- Boc Protection: Compounds with Boc groups (e.g., 1217829-96-3) exhibit improved solubility in organic solvents and resistance to nucleophilic attack compared to non-Boc analogs (e.g., 1217978-04-5) .

- Halogen Effects : Bromine substituents enhance electrophilicity for Suzuki couplings, whereas chlorine (939757-91-2) offers milder electronic effects . The hydroxyl variant (959575-09-8) enables hydrogen bonding but requires protection during synthesis .

Biological Activity

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid has the molecular formula C16H20BrNO4 and a molecular weight of 370.24 g/mol. The compound features a pyrrolidine ring with a bromophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The chirality of the compound can influence its biological activity, as it exists in both (3R,4S) and (3S,4R) configurations.

Pharmacological Applications

Research indicates that trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid exhibits significant biological activity relevant to pharmacology. It has been implicated in the synthesis of substituted isoquinolinones, which are known to act as potent Rho-kinase inhibitors. These compounds have potential therapeutic applications in treating conditions such as cancer and cardiovascular diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Rho-Kinase Inhibition | Alters cytoskeletal dynamics and cell migration | Cancer therapy, cardiovascular treatments |

| Receptor Interaction | Modulates enzyme activities in signaling pathways | Neurological disorder treatments |

| Antioxidant Properties | Scavenges free radicals | Anti-inflammatory applications |

The compound's ability to inhibit Rho-kinase suggests that it may alter cellular processes related to cytoskeletal dynamics and cell migration. This inhibition could lead to reduced tumor growth and metastasis in cancer therapies . Further interaction studies are necessary to elucidate its precise mechanism of action and potential side effects.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

- Inhibition Studies : A study demonstrated that trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid significantly inhibited Rho-kinase activity in vitro, leading to decreased proliferation of cancer cells .

- Pharmacokinetics : Pharmacokinetic analysis revealed that the compound is absorbed effectively when administered intraperitoneally, with detectable concentrations in plasma and liver tissues. However, it showed limited blood-brain barrier (BBB) permeability, suggesting its utility as a peripheral NMDA receptor antagonist without central nervous system effects .

- Comparative Analysis : The compound's structural similarities with other pyrrolidine derivatives have been explored, revealing varying biological activities based on substitution patterns. For instance, analogs with different halogen substitutions exhibited distinct affinities for various receptors, highlighting the importance of structural modifications in influencing pharmacological properties .

Q & A

Q. What analytical methods resolve enantiomeric impurities in the final product?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers. Enantiomeric excess (ee) ≥99% is achievable via recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.